molecular formula C15H19ClN2O2 B2536126 N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide CAS No. 861209-90-7

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide

Cat. No. B2536126
CAS RN: 861209-90-7
M. Wt: 294.78
InChI Key: MXFSDTDLBBWLFQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide is a chemical compound with the CAS Number: 861209-90-7 . It has a molecular weight of 294.78 .


Molecular Structure Analysis

The molecular formula of this compound is C15H19ClN2O2 . The structure includes a chlorophenyl group, a carboxamide group, and a spirocyclic system .


Physical And Chemical Properties Analysis

This compound is a solid compound . Other physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.

Scientific Research Applications

Environmental Degradation of Chlorinated Phenols

Research on chlorinated phenols, which share a part of the chemical structure with N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide, indicates their toxic impact on both humans and the environment. Zero valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting avenues for environmental remediation techniques that could be relevant to the degradation or transformation of similar compounds (Gunawardana, Singhal, & Swedlund, 2011).

Pharmacological Profiles of Phenylpiracetam Derivatives

Studies on phenylpiracetam, a compound structurally distinct but conceptually relevant due to its pharmacophore, indicate its effectiveness in enhancing cognitive functions and memory processes. This suggests that derivatives of phenylpiracetam, potentially including compounds with complex structures like this compound, could be explored for neuroprotective or cognitive-enhancing effects (Veinberg et al., 2015).

Environmental Presence and Impact of Chlorinated Compounds

The persistence and transformation of chlorinated compounds in the environment, as seen in DDT isomers and metabolites studies, provide insight into the environmental fate of such chemicals. Understanding the environmental behavior of chlorinated compounds can inform risk assessments and management strategies for related chemicals, including potential degradation products of this compound (Ricking & Schwarzbauer, 2012).

Safety and Hazards

The safety information available indicates that N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide has a GHS07 pictogram and a signal word of "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-(4-chlorophenyl)-1-oxa-4-azaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c16-12-4-6-13(7-5-12)17-14(19)18-10-11-20-15(18)8-2-1-3-9-15/h4-7H,1-3,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFSDTDLBBWLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(CCO2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818201
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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